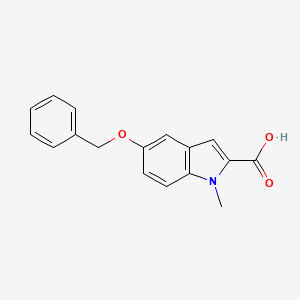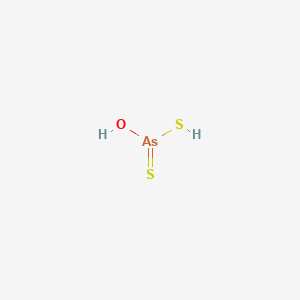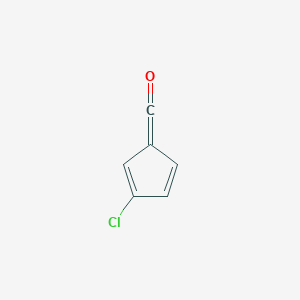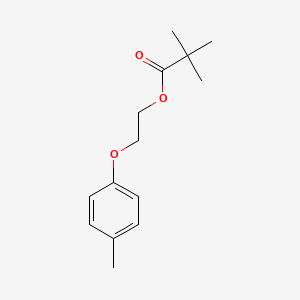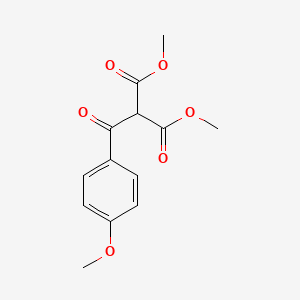![molecular formula C15H29NO4Si2 B14277642 N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline CAS No. 135007-96-4](/img/structure/B14277642.png)
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is an organosilicon compound that features both silane and aniline functionalities. This compound is notable for its ability to modify surfaces and enhance the properties of materials, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline typically involves the reaction of 3-(trimethoxysilyl)propylamine with 4-(trimethylsilyl)oxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale separation techniques.
化学反応の分析
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane and aniline groups can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: The compound can be used to modify surfaces for cell culture and other biological applications.
Industry: The compound is used in coatings, adhesives, and sealants to improve their performance and durability.
作用機序
The mechanism by which N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline exerts its effects involves the interaction of its silane and aniline groups with various molecular targets. The silane group can form strong bonds with surfaces, enhancing adhesion and modifying surface properties. The aniline group can participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]aniline
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- Trimethoxy[3-(phenylamino)propyl]silane
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline is unique due to the presence of both trimethoxysilyl and trimethylsilyloxy groups, which provide distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one type of functional group.
特性
CAS番号 |
135007-96-4 |
|---|---|
分子式 |
C15H29NO4Si2 |
分子量 |
343.56 g/mol |
IUPAC名 |
N-(3-trimethoxysilylpropyl)-4-trimethylsilyloxyaniline |
InChI |
InChI=1S/C15H29NO4Si2/c1-17-22(18-2,19-3)13-7-12-16-14-8-10-15(11-9-14)20-21(4,5)6/h8-11,16H,7,12-13H2,1-6H3 |
InChIキー |
BGLSQALFVZALTP-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCCNC1=CC=C(C=C1)O[Si](C)(C)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


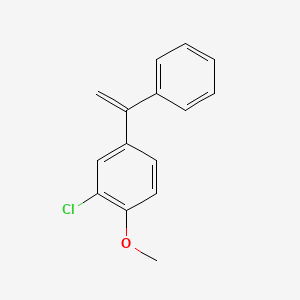

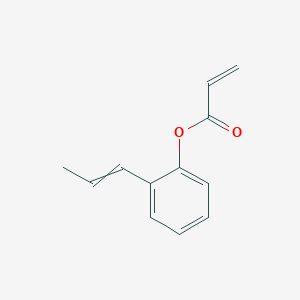
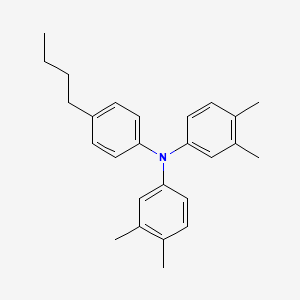
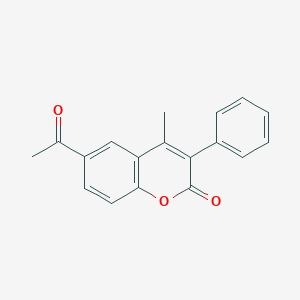
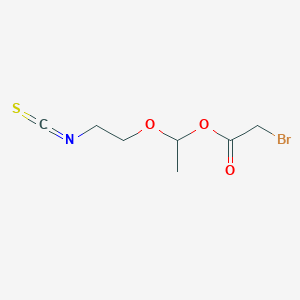
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
